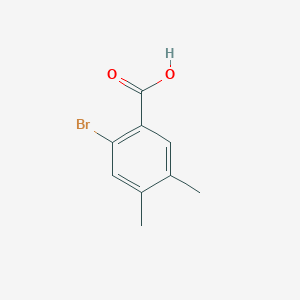

2-Bromo-4,5-dimethylbenzoic acid

Description

Overview of Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids are a significant subclass of substituted benzoic acids where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). The introduction of a halogen atom, an electronegative element, imparts distinct characteristics to the molecule. Generally, halogens act as electron-withdrawing groups through the inductive effect, which can increase the acidity of the carboxylic acid. libretexts.org

These compounds are pivotal intermediates in organic synthesis. The halogen atom can serve as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, enabling the construction of more complex molecular architectures. acs.org Methods for their synthesis are varied, including direct halogenation of the aromatic ring and the halodecarboxylation of dicarboxylic acids. acs.org A notable method for α-halogenation of some carboxylic acids is the Hell–Volhard–Zelinsky reaction, which proceeds via an acid bromide intermediate. jove.comlibretexts.orgchemistrysteps.com

Structural and Electronic Considerations of 2-Bromo-4,5-dimethylbenzoic Acid within Aromatic Systems

The chemical behavior of this compound is dictated by the specific arrangement and electronic nature of its three substituents on the benzoic acid framework.

Structural Features: The molecule possesses a carboxyl group, a bromine atom at the ortho- (C2) position, and two methyl groups at the meta- (C4) and para- (C5) positions relative to the carboxyl group.

Electronic Effects:

Bromo Group (-Br): The bromine atom at the C2 position exerts two opposing electronic effects:

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and withdraws electron density from the benzene ring through the sigma bond. This effect tends to stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acid's strength. libretexts.org

Resonance Effect (+R): Bromine has lone pairs of electrons that can be delocalized into the aromatic π-system. This effect donates electron density to the ring, which would typically decrease acidity. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing acidity.

Methyl Groups (-CH3): The two methyl groups at the C4 and C5 positions are electron-donating groups (EDG) primarily through hyperconjugation and a weak inductive effect (+I). By pushing electron density towards the ring, they tend to destabilize the carboxylate anion, which would make the acid less acidic compared to unsubstituted benzoic acid. libretexts.orglibretexts.org

The Ortho Effect: A significant factor in this molecule is the presence of the bromine atom at the ortho position. Substituents at the ortho position, regardless of their electronic nature (with few exceptions), generally increase the acidity of benzoic acid. wordpress.combyjus.com This phenomenon, known as the "ortho effect," is attributed to a combination of steric and electronic factors. libretexts.orgwikipedia.org The steric hindrance from the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This rotation inhibits resonance between the carboxyl group and the phenyl ring, which increases the acidity of the carboxyl group. wikipedia.orgvedantu.com

The net acidity of this compound results from a complex balance of these effects. The powerful, acidity-enhancing ortho effect of the bromine atom likely counteracts the acidity-reducing effect of the two electron-donating methyl groups. The electron-withdrawing inductive effect of the bromine further contributes to increased acidity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4612-57-1 | aobchem.com |

| Molecular Formula | C₉H₉BrO₂ | aobchem.com |

| MDL Number | MFCD16658606 | aobchem.com |

To illustrate the influence of substituents on acidity, the table below shows the pKa values for benzoic acid and some of its substituted derivatives. A lower pKa value indicates a stronger acid.

Table 2: pKa Values of Selected Substituted Benzoic Acids

| Compound | Substituent(s) | pKa |

| Benzoic acid | -H | 4.19 |

| o-Bromobenzoic acid | 2-Br | 2.85 |

| m-Bromobenzoic acid | 3-Br | 3.81 |

| p-Bromobenzoic acid | 4-Br | 3.97 |

| m-Methylbenzoic acid | 3-CH₃ | 4.27 |

| p-Methylbenzoic acid | 4-CH₃ | 4.37 |

Source: Data compiled from reference psu.edu.

Historical Context and Evolution of Research on Related Benzoic Acid Derivatives

The history of substituted benzoic acids is intrinsically linked to the discovery and study of benzoic acid itself. Benzoic acid was first described in the 16th century, with early accounts by Nostradamus (1556) and others. chemeurope.comwikipedia.org For a long time, its primary source was gum benzoin, a resin from Styrax trees. chemeurope.comnewworldencyclopedia.org The structure of benzoic acid was determined in 1832 by Justus von Liebig and Friedrich Wöhler. chemeurope.comnewworldencyclopedia.org

Early industrial production methods, such as the hydrolysis of benzotrichloride, often resulted in products contaminated with chlorinated benzoic acid derivatives. chemeurope.comnewworldencyclopedia.org This early industrial chemistry provided some of the first examples of halogenated aromatic acids, though often as impurities. The development of cleaner synthesis methods, like the oxidation of toluene (B28343), was a significant advancement. chemeurope.com

The systematic study of substituted benzoic acids and their reactivity began in earnest in the late 19th and early 20th centuries. The antifungal properties of benzoic acid were discovered by Salkowski in 1875, spurring interest in its derivatives for preservation and medicinal applications. chemeurope.comwikipedia.org In 1937, Louis Plack Hammett published his seminal work on the linear free-energy relationship that would become the Hammett equation. wikipedia.org This equation provided a quantitative framework for understanding how meta- and para-substituents on a benzene ring affect the reaction rates and equilibria of benzoic acid derivatives, marking a pivotal moment in the evolution of physical organic chemistry. wikipedia.org Research into the synthesis of specific alkyl-substituted benzoic acids was documented in the mid-20th century. rsc.org The unique behavior of ortho-substituted derivatives, which did not fit the Hammett equation, led to the concept of the ortho effect, a topic that continues to be explored in modern chemistry. wordpress.comwikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLQHHDRBHFOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Bromo 4,5 Dimethylbenzoic Acid

Transformations Involving the Aryl Bromine Atom

The presence of a bromine atom on the aromatic ring of 2-Bromo-4,5-dimethylbenzoic acid opens up a diverse range of chemical transformations. This section explores reactions that directly involve the aryl bromine, including its substitution by nucleophiles and its participation in powerful transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions and Their Scope

Aryl halides, such as this compound, are generally resistant to classical SN1 and SN2 nucleophilic substitution reactions. However, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur. This reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a negatively charged Meisenheimer intermediate, followed by the elimination of the halide leaving group. libretexts.orgnih.gov The rate of these reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho and para to the halogen. libretexts.org

In the case of this compound, the carboxylic acid and dimethyl groups are not strongly electron-withdrawing, making SNAr reactions challenging under standard conditions. More forceful conditions, such as high temperatures and the use of very strong bases, may be required to facilitate substitution. For example, the Dow process for producing phenol (B47542) involves reacting chlorobenzene (B131634) with sodium hydroxide (B78521) at temperatures exceeding 350 °C. libretexts.org Similar harsh conditions would likely be necessary for the direct substitution of the bromine atom in this compound by nucleophiles like hydroxides, alkoxides, or amines.

The scope of nucleophilic substitution on unactivated aryl halides is often limited. However, reactions with certain nucleophiles under specific catalytic conditions can be achieved. For instance, reactions with various nucleophiles such as alkoxides, phenoxide, thiolates, and cyanide on similar bromo-substituted compounds have been studied, sometimes leading to cyclization products depending on the substrate and reaction conditions. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom in this compound serves as an excellent handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govlibretexts.org The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids. nih.govlibretexts.org this compound can be effectively coupled with various aryl and heteroaryl boronic acids to generate biaryl compounds. nih.govresearchgate.net The reaction typically employs a Pd(0) catalyst, which can be generated in situ from a Pd(II) precursor, and a base such as potassium carbonate or potassium phosphate. chemspider.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromochlorobenzene | Phenylboronic acid | Pd standard solution | KOH | 95% Ethanol | 4-Chloro-1,1'-biphenyl | 64 | chemspider.com |

| Aryl/Heteroaryl Bromide | 2-Pyridylboronate | Pd₂dba₃ / Ligand 1 | KF | Dioxane | Biaryl/Heterobiaryl | Good to Excellent | nih.gov |

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgnih.gov This reaction is a powerful method for the synthesis of substituted alkenes with a high degree of stereoselectivity, typically favoring the trans isomer. organic-chemistry.org this compound can react with various alkenes, such as styrenes or acrylates, in the presence of a palladium catalyst and a base (like triethylamine) to yield the corresponding substituted cinnamic acid derivatives. odinity.comlibretexts.org The reaction conditions often require elevated temperatures, although more active catalyst systems can operate under milder conditions. nih.gov

Table 2: Examples of Heck Coupling Reactions

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium salt | K₂CO₃ | Water/DMF | Stilbene derivative | Good | nih.gov |

Sonogashira Coupling: This cross-coupling reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with various terminal alkynes would provide access to a wide range of arylalkyne derivatives. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.orgwashington.edu Copper-free variations of the Sonogashira reaction have also been developed. wikipedia.orglibretexts.org

Table 3: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd/Cu catalyst | - | bis(4-bromophenyl)acetylene | - | wikipedia.org |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, allowing for the derivatization and further functionalization of the this compound scaffold.

Esterification and Amidation Reactions for Derivatization

The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are common strategies for creating derivatives with modified physical, chemical, and biological properties.

Esterification: The formation of esters from carboxylic acids is a fundamental transformation in organic chemistry. A common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For instance, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 2-bromo-4,5-dimethylbenzoate. google.com

Amidation: Amides are typically synthesized by reacting a carboxylic acid with an amine. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods facilitate the formation of the amide bond under mild conditions.

Reduction to Aldehyde and Alcohol Functionalities

The carboxylic acid group can be reduced to either an aldehyde or a primary alcohol, providing entry into other classes of organic compounds.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, this often requires specific reagents or a two-step process. One approach involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride. Another method described for the preparation of a similar compound, 2-bromo-4-methylbenzaldehyde, involves the conversion of the corresponding amine to the aldehyde via a diazonium salt intermediate. orgsyn.org

Reduction to Alcohols: Carboxylic acids can be effectively reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). A convenient method for the direct reduction of benzoic acids to the corresponding alcohols using a sodium borohydride–bromine (NaBH₄–Br₂) reagent in refluxing THF has also been reported, with yields ranging from 60.6–90.1%. sci-hub.se

Electrophilic Aromatic Substitution Patterns and Directed Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. lumenlearning.commasterorganicchemistry.com The existing substituents on the benzene (B151609) ring of this compound—a bromine atom, two methyl groups, and a carboxylic acid group—exert a significant directing influence on the position of incoming electrophiles.

The directing effects of these substituents are as follows:

Bromine (Br): Halogens are deactivating but ortho, para-directing.

Methyl (CH₃): Alkyl groups are activating and ortho, para-directing.

Carboxylic Acid (COOH): The carboxylic acid group is deactivating and meta-directing.

In this compound, the substitution pattern is already dense. The available positions for substitution are at C3 and C6. The directing effects of the existing groups will influence the regioselectivity of further electrophilic substitution reactions such as nitration, sulfonation, or further halogenation.

The two methyl groups at positions 4 and 5 are activating and will direct incoming electrophiles to their ortho and para positions. The bromine at position 2 is deactivating but directs ortho and para. The carboxylic acid at position 1 is deactivating and directs meta.

Considering the combined effects:

The C6 position is ortho to the activating methyl group at C5 and meta to the deactivating carboxylic acid at C1.

The C3 position is ortho to the activating methyl group at C4 and ortho to the deactivating bromine at C2, as well as meta to the deactivating carboxylic acid.

Elucidation of Reaction Mechanisms and Intermediates

The reaction mechanisms involving this compound and its precursors are primarily understood through studies of related compounds, as direct and exhaustive mechanistic investigations on this specific molecule are not extensively detailed in the available literature. However, by examining the synthesis and reactivity of analogous dimethyl and dimethoxy benzoic acids, a clear picture of the likely operative mechanisms and key intermediates can be constructed. The principal reactions are the electrophilic bromination of the aromatic ring and the oxidation of a methyl group to a carboxylic acid.

Electrophilic Aromatic Bromination

The synthesis of a brominated dimethylbenzoic acid typically proceeds via electrophilic aromatic substitution. In this type of reaction, an electrophilic bromine species attacks the electron-rich aromatic ring. The position of bromination is directed by the activating and directing effects of the substituents already on the ring (the two methyl groups and the carboxylic acid group).

Research on the bromination of 2,4-dimethylbenzoic acid provides insight into a potential synthetic route. A study demonstrated the bromination of 2,4-dimethylbenzoic acid using tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) as the bromine source.

Table 1: Bromination of 2,4-dimethylbenzoic acid

| Reactant | Reagent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| 2,4-dimethylbenzoic acid | Bu₄NBr₃ (2.0 equiv) | 100 °C | 16 h | 80% |

Data sourced from a study on decarboxylative bromination. rsc.org

The mechanism for this reaction involves the generation of an electrophilic bromine species from the tribromide salt, which then attacks the aromatic ring. The methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The substitution pattern in the final product is determined by the interplay of these electronic effects.

Formation from Precursors and Key Intermediates

A common strategy for synthesizing substituted benzoic acids involves the oxidation of a corresponding toluene (B28343) derivative. In the case of this compound, a plausible synthetic pathway starts with 3,4-dimethyltoluene, which is first brominated and then oxidized.

A patented method for the synthesis of the related compound, 2-bromo-4,5-dimethoxybenzoic acid, provides a model for the likely intermediates in the synthesis of its dimethyl analogue. google.com This process involves two main steps:

Directed Bromination: The starting material, 3,4-dimethoxytoluene, undergoes directed bromination to yield the key intermediate, 2-bromo-4,5-dimethoxytoluene. google.com This step establishes the bromine substitution pattern on the aromatic ring.

Oxidation: The methyl group of the 2-bromo-4,5-dimethoxytoluene intermediate is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate, yielding the final product. google.com

Extrapolating from this, a probable synthetic route to this compound would involve the intermediate 2-Bromo-4,5-dimethyltoluene .

Table 2: Proposed Mechanistic Pathway for a Related Compound (Dimethoxy Analogue)

| Step | Reactant | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Bromination | 3,4-dimethoxytoluene | H₂SO₄, H₂O₂, Metal Bromide | 2-bromo-4,5-dimethoxytoluene |

| 2. Oxidation | 2-bromo-4,5-dimethoxytoluene | KMnO₄, Tetrabutylammonium bromide | 2-bromo-4,5-dimethoxybenzoic acid |

This pathway for the dimethoxy analogue illustrates a likely sequence for the synthesis of this compound. google.com

Further reactions of related bromo-benzoic acids can also shed light on potential mechanistic pathways. For instance, the demethylation of 2-Bromo-4,5-dimethoxybenzoic acid has been observed to result in the migration of the bromine atom, forming 3-bromo-4,5-dihydroxybenzoic acid. This indicates the possibility of rearrangement reactions under certain conditions, where intermediates such as carbocations may be involved, leading to the migration of substituents on the benzene ring.

The synthesis of other halogenated benzoic acids, such as 2-Bromo-4,5-difluorobenzoic acid, has been achieved through methods like the Barton bromodecarboxylation reaction. researchgate.net This reaction proceeds via a radical mechanism, offering an alternative mechanistic pathway to electrophilic substitution for introducing a bromine atom.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 2-Bromo-4,5-dimethylbenzoic acid are not widely published, computational methods and analysis of similar structures allow for the prediction of its spectral characteristics.

Multi-Dimensional NMR Techniques and Spin-Spin Coupling Analysis

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature two singlets for the two non-equivalent aromatic protons (H-3 and H-6). The methyl groups at positions 4 and 5 would also produce two separate singlets in the aliphatic region of the spectrum. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

The 13C NMR spectrum provides information on the carbon skeleton. For this compound, nine distinct carbon signals are anticipated. This includes the carbonyl carbon of the carboxylic acid, the carbon atom attached to the bromine (C-2), and the four other aromatic carbons, as well as the two methyl carbons. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the bromine atom, the carboxylic acid group, and the two methyl groups. The 'heavy atom effect' of bromine is expected to cause an upfield shift for the directly attached C-2 carbon compared to what would be expected based on electronegativity alone.

To definitively assign these proton and carbon signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would show correlations between neighboring protons, although in this fully substituted aromatic ring, no proton-proton coupling is expected. HSQC would correlate each proton to its directly attached carbon. HMBC would be crucial for establishing the connectivity across the molecule by showing correlations between protons and carbons that are two or three bonds away, confirming the substitution pattern on the benzoic acid ring.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: These are estimated values based on computational models and data from similar compounds. Actual experimental values may vary.)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -COOH | >10 | ~170 | Broad Singlet (1H) |

| C1-COOH | - | ~130 | - |

| C2-Br | - | ~122 | - |

| C3-H | ~7.8 | ~135 | Singlet (1H) |

| C4-CH3 | - | ~140 | - |

| C5-CH3 | - | ~138 | - |

| C6-H | ~7.5 | ~132 | Singlet (1H) |

| 4-CH3 | ~2.3 | ~20 | Singlet (1H) |

| 5-CH3 | ~2.2 | ~19 | Singlet (1H) |

Dynamic NMR for Rotational Barriers

For this compound, the rotation around the C-C bond connecting the carboxylic acid group to the phenyl ring could potentially be studied using dynamic NMR spectroscopy. At low temperatures, this rotation might be slow enough on the NMR timescale to observe distinct signals for conformers, if a significant rotational barrier exists due to steric hindrance from the ortho-bromo substituent. However, for many benzoic acids, this barrier is relatively low, and a single time-averaged signal is typically observed at room temperature.

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule.

Computational Aided Vibrational Mode Assignment

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 2500-3300 cm-1 would be characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1700 cm-1 would correspond to the C=O (carbonyl) stretching vibration. The C-H stretching vibrations of the methyl groups and the aromatic ring would appear around 2900-3100 cm-1. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm-1.

Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the aromatic ring usually give strong signals in the 1400-1600 cm-1 region. The symmetric vibrations of the methyl groups would also be Raman active.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the vibrational frequencies and intensities. researchgate.net These theoretical spectra aid in the precise assignment of the experimentally observed bands to specific molecular vibrations. indexcopernicus.com

Table 2: Predicted Characteristic FTIR and Raman Bands for this compound (Note: Wavenumbers are approximate and based on typical values for the respective functional groups.)

| Vibrational Mode | Predicted FTIR Wavenumber (cm-1) | Predicted Raman Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | - | Broad, Strong (FTIR) |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | Medium |

| C-H Stretch (Methyl) | 2850-2960 | 2850-2960 | Medium |

| C=O Stretch (Carbonyl) | ~1700 | ~1700 | Strong (FTIR), Weak (Raman) |

| C=C Stretch (Aromatic Ring) | 1400-1600 | 1400-1600 | Medium (FTIR), Strong (Raman) |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | - | Strong (FTIR) |

| C-Br Stretch | 500-600 | 500-600 | Medium-Strong |

Resonance Raman Studies

Resonance Raman spectroscopy could be applicable if the molecule possesses a chromophore that absorbs in the visible or near-UV region, which is likely for a substituted benzoic acid. By exciting near an electronic transition, specific vibrational modes coupled to that transition can be selectively enhanced, providing more detailed structural information about the chromophoric part of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is approximately 229.07 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be observed. Due to the presence of bromine, a characteristic isotopic pattern would be seen for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17), the loss of the carboxyl group (-COOH, M-45), and the loss of a bromine atom (-Br, M-79/81). The resulting fragment ions provide further confirmation of the molecular structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (for 79Br) | m/z (for 81Br) | Identity of Fragment |

|---|---|---|

| 228 | 230 | [M]+• (Molecular Ion) |

| 211 | 213 | [M-OH]+ |

| 183 | 185 | [M-COOH]+ |

| 149 | - | [M-Br]+ |

High-Resolution Mass Spectrometry and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. For this compound (C₉H₉BrO₂), HRMS would provide a highly accurate mass measurement of its molecular ion, allowing for the confirmation of its chemical formula.

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). libretexts.orgyoutube.com This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by two mass-to-charge units (m/z). libretexts.orgyoutube.com This pattern serves as a definitive signature for the presence of a single bromine atom in the molecule.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | Calculated m/z | Relative Abundance (%) |

| [C₉H₉⁷⁹BrO₂]⁺ | 227.9786 | 100.0 |

| [C₉H₉⁸¹BrO₂]⁺ | 229.9766 | 97.3 |

Note: This table represents a simplified theoretical pattern. The exact measured m/z values and relative abundances can be influenced by the instrument's calibration and resolution.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern would offer insights into the connectivity of the atoms.

While specific experimental data for this compound is not available, general fragmentation pathways for benzoic acids can be predicted. Common fragmentation would likely involve the loss of the carboxyl group or parts of it, as well as cleavage of the bromine atom. For instance, the fragmentation of benzoic acid itself often shows a prominent peak corresponding to the loss of a hydroxyl radical (•OH) and a subsequent loss of carbon monoxide (CO) from the [M-OH]⁺ ion. docbrown.infoyoutube.com The presence of the bromo and dimethyl substituents on the aromatic ring would influence the fragmentation pathways, providing a unique fingerprint for the molecule.

X-ray Diffraction Analysis of Crystalline Forms and Packing Interactions

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. iaea.org This information is crucial for understanding the physical properties of the material.

Single-Crystal X-ray Diffraction for Molecular Geometry and Supramolecular Arrangement

To obtain a definitive molecular structure, a single crystal of this compound would be required for single-crystal X-ray diffraction analysis. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, it would reveal the supramolecular arrangement, which is how the individual molecules pack together in the crystal lattice. This packing is governed by various intermolecular interactions.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding, Van der Waals Forces)

The crystal packing of this compound would be dictated by a combination of intermolecular forces.

Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers through hydrogen bonds between the carboxylic acid moieties, a common motif in the crystal structures of benzoic acids. iaea.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with an electron-rich atom (like the carbonyl oxygen of a neighboring molecule). This type of interaction is increasingly recognized as a significant force in directing crystal packing. nih.gov

While a specific crystal structure for this compound is not publicly available, studies on related halobenzoic acids have demonstrated the importance of these interactions in their supramolecular assembly. rsc.org

Polymorphism and Pseudopolymorphism Investigations

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. Given the potential for various intermolecular interaction motifs, it is plausible that this compound could exhibit polymorphism. Studies on other substituted benzoic acids have revealed the existence of multiple polymorphic forms. ucl.ac.uknih.gov Investigating polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Pseudopolymorphism, the formation of solvates or hydrates, would also be a consideration, where solvent molecules are incorporated into the crystal lattice. This would be investigated by analyzing crystals grown from different solvents.

Applications in Supramolecular Chemistry and Crystal Engineering

Design and Synthesis of Co-crystals and Molecular Adducts with 2-Bromo-4,5-dimethylbenzoic Acid

The design of co-crystals and molecular adducts is a cornerstone of crystal engineering, aiming to create novel solid forms with tailored properties. Co-crystals consist of two or more different molecules, typically an active pharmaceutical ingredient (API) and a coformer, held together in a stoichiometric ratio by non-covalent interactions within the same crystal lattice.

The synthesis of co-crystals involving a compound like this compound would typically employ methods such as:

Solution Crystallization: This involves dissolving the benzoic acid derivative and a selected coformer in a suitable solvent or solvent mixture. Slow evaporation of the solvent allows for the gradual self-assembly of the components into a co-crystalline structure.

Grinding (Mechanochemistry): Both solid components are ground together, either neat or with a small amount of a suitable liquid (liquid-assisted grinding). The mechanical energy facilitates the formation of the new co-crystal phase.

Slurry Crystallization: The components are stirred in a solvent in which they have low solubility. Over time, the initial solid forms can convert into the more thermodynamically stable co-crystal.

The selection of a coformer is crucial and is guided by the principles of supramolecular synthons—robust and predictable patterns of non-covalent interactions. For this compound, the carboxylic acid group is a primary site for forming strong and directional hydrogen bonds. Likely coformers would include molecules with complementary functional groups, such as pyridines, amides, or other carboxylic acids, which can form well-defined hydrogen-bonded synthons.

Table 1: Potential Supramolecular Synthons with this compound

| Functional Group on Coformer | Resulting Supramolecular Synthon | Interaction Type |

|---|---|---|

| Pyridine | Carboxylic Acid-Pyridine | O-H···N Hydrogen Bond |

| Carboxylic Acid | Carboxylic Acid Dimer | O-H···O Hydrogen Bond |

Formation of Hydrogen-Bonded Organic Frameworks (HOFs) and Metal-Organic Frameworks (MOFs) as Supramolecular Architectures

Both HOFs and MOFs are classes of crystalline porous materials constructed from molecular building blocks. Their design relies on the predictable assembly of these blocks into extended networks.

Hydrogen-Bonded Organic Frameworks (HOFs): HOFs are assembled entirely through non-covalent interactions, primarily strong hydrogen bonds. nih.gov The advantage of HOFs lies in their potential for solution processability and facile regeneration. nih.gov A molecule like this compound could serve as a linker in a HOF. The carboxylic acid groups can form robust dimers, which then assemble into larger, porous architectures stabilized by weaker interactions. nih.gov The rigidity of the benzene (B151609) ring contributes to the stability and potential porosity of the resulting framework. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are hybrid materials where metal ions or clusters (nodes) are connected by organic molecules (linkers) through coordination bonds. nih.gov To be used as a linker in a MOF, this compound's carboxylic acid group would be deprotonated to a carboxylate, which would then coordinate to metal centers. The choice of metal ion and the geometry of the linker dictate the topology and properties of the final framework. The presence of the bromo and methyl substituents on the linker could influence the framework's properties by modifying the pore environment and chemical functionality.

Role of Halogen Bonding and Other Non-Covalent Interactions in Directing Self-Assembly

Self-assembly in supramolecular chemistry is governed by a complex interplay of various non-covalent interactions. nih.govuclouvain.be For this compound, beyond the primary hydrogen bonding from its carboxylic acid group, other interactions are critical in directing the final three-dimensional structure.

Halogen Bonding: The bromine atom on the aromatic ring is a potential halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom. nih.gov This interaction is highly directional and can be a powerful tool in crystal engineering to guide the assembly of molecules into specific arrangements. nih.gov In the self-assembly of this compound, the bromine could form contacts with the carbonyl oxygen of a neighboring carboxylic acid or with other halogen bond acceptors provided by coformers or solvent molecules.

Other Interactions:

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

C-H···π Interactions: The methyl groups or aromatic C-H bonds can interact with the electron-rich face of a nearby benzene ring.

The final assembled structure results from a balance of all these competing and cooperating interactions. nih.gov

Engineering of Solid-State Properties through Cocrystallization

Cocrystallization is a prominent strategy for modifying the physicochemical properties of a solid without altering its molecular structure. By pairing a target molecule with a suitable coformer, properties such as solubility, melting point, stability, and bioavailability can be rationally engineered.

For a compound like this compound, forming co-crystals could lead to:

Modified Melting Point: The melting point of a co-crystal is typically different from that of its individual components and is often intermediate between them.

Altered Solubility: The aqueous solubility can be significantly enhanced or reduced depending on the coformer chosen. This is particularly relevant in the pharmaceutical industry.

Improved Stability: Cocrystallization can lead to a more thermodynamically stable solid form, which can be important for storage and formulation.

The process of engineering these properties involves screening a library of potential coformers and analyzing the resulting solid forms using techniques like X-ray diffraction, differential scanning calorimetry, and spectroscopy.

Table 2: Potential Impact of Cocrystallization on Solid-State Properties

| Property | General Effect of Cocrystallization | Potential Application |

|---|---|---|

| Melting Point | Can be increased, decreased, or intermediate. | Materials science, thermal stability tuning. |

| Solubility | Can be significantly increased or decreased. | Pharmaceutical formulation, agrochemicals. |

| Stability | Can form a more thermodynamically stable phase. | Increased shelf-life of active compounds. |

Molecular Recognition Studies and Host-Guest Chemistry

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule, driven by non-covalent interactions. wikipedia.org Host-guest chemistry studies these interactions and their applications.

While no specific host-guest studies involving this compound were found, its structural motifs suggest potential roles. Molecules with well-defined cavities, such as cyclodextrins or calixarenes, could potentially act as hosts for the dimethylphenyl portion of the molecule.

Conversely, self-assembled structures formed from this compound, such as HOFs or MOFs, could themselves act as hosts. The pores and channels within these frameworks could be engineered to selectively bind small guest molecules. The functional groups lining these pores (e.g., the bromine atoms and methyl groups) would play a critical role in the recognition process, influencing the size, shape, and chemical complementarity required for a guest to bind. This could lead to applications in areas like chemical sensing or separations.

Utilization As a Versatile Building Block in Complex Organic Synthesis

Precursor to Structurally Diverse Functionalized Aromatic Systems

The reactivity of the bromine and carboxylic acid moieties on 2-bromo-4,5-dimethylbenzoic acid allows for its transformation into a variety of functionalized aromatic systems. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the carboxylic acid group can be converted into other functionalities such as esters, amides, or even reduced to an alcohol. This dual reactivity enables the introduction of a wide range of substituents onto the aromatic core, leading to the synthesis of structurally diverse molecules with tailored properties.

For instance, the bromine atom can be substituted through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space. The carboxylic acid group, on the other hand, can be activated and reacted with various nucleophiles to form a plethora of derivatives.

Synthesis of Advanced Heterocyclic Compounds (e.g., Xanthones, Fluorenones, Benzimidazoles)

This compound is a key precursor in the synthesis of various advanced heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science.

Xanthones: These tricyclic compounds, known for their diverse biological activities including anti-cancer and anti-inflammatory properties, can be synthesized using derivatives of this compound. nih.govnih.gov The synthesis often involves the coupling of a substituted benzoic acid with a phenol (B47542), followed by an intramolecular cyclization to form the xanthone (B1684191) core.

Fluorenones: These compounds are important building blocks for organic light-emitting diodes (OLEDs) and other electronic materials. The synthesis of functionalized fluorenones can be achieved through intramolecular cyclization reactions of appropriately substituted biphenyl (B1667301) precursors, which can be derived from this compound. lookchem.comresearchmap.jp For example, a tandem oxidation-bromination-rearrangement reaction has been reported for the synthesis of 2-bromo-4,5-diazafluoren-9-one. lookchem.com

Benzimidazoles: This class of heterocyclic compounds exhibits a wide range of biological activities, including antimicrobial and antiviral properties. researchgate.netnih.govresearchgate.net The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.netorganic-chemistry.orggoogle.com this compound can be utilized in this context to produce benzimidazoles with a specific substitution pattern, which can then be further functionalized. researchgate.net

Integration into Macrocycles and Cage Compounds (e.g., Cyclophanes)

The rigid structure and defined substitution pattern of this compound make it an excellent building block for the construction of complex supramolecular architectures such as macrocycles and cage compounds.

Cyclophanes: These are molecules containing one or more aromatic rings bridged by aliphatic chains. They are of great interest due to their unique host-guest properties and applications in molecular recognition and catalysis. An alkyne-functionalized cyclophane, often referred to as a "blue box" derivative, has been synthesized using a derivative of 2,5-dimethylbenzoic acid, which shares structural similarities with the target compound. researchgate.netresearchgate.net The synthesis involved a photochemical radical bromination as a key step, highlighting the importance of the bromo functionality in constructing these complex structures. researchgate.netresearchgate.net

Role in the Synthesis of Spirobifluorene Derivatives and Related Scaffolds

Spirobifluorene derivatives are a class of compounds with a unique three-dimensional structure, where two fluorene (B118485) units are connected through a common spiro-carbon atom. This rigid and non-planar scaffold imparts desirable properties for applications in organic electronics, particularly as host materials in OLEDs. researchgate.net

The synthesis of spirobifluorene derivatives often involves the acid-catalyzed intramolecular cyclization of a suitable precursor. While direct use of this compound is not explicitly detailed, the synthesis of various bromo-substituted spirobifluorene derivatives has been reported, underscoring the importance of brominated fluorene precursors. google.comresearchgate.netnih.govnycu.edu.tw These precursors are often prepared through multi-step sequences where the bromine atom plays a crucial role in the construction of the spirocyclic framework. google.com

Applications in Polymer Chemistry (as a monomer for specialized polymers)

The bifunctional nature of this compound, possessing both a reactive bromine atom and a carboxylic acid group, allows it to be used as a monomer in the synthesis of specialized polymers. msu.edu The carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an ester, to facilitate polymerization.

The bromine atom can be utilized in various polymerization techniques, including polycondensation reactions and as an initiator site for controlled radical polymerizations. This allows for the incorporation of the dimethylbenzoic acid moiety into the polymer backbone, potentially imparting specific thermal, mechanical, or photophysical properties to the resulting material. While specific examples detailing the polymerization of this compound are not abundant, the principles of polymer chemistry suggest its potential as a monomer for creating novel polymeric materials. msu.eduresearchgate.net

Strategic Intermediate in the Synthesis of Complex Natural Products and Analogues

The structural motifs present in this compound are found in various natural products and their synthetic analogues. Consequently, this compound serves as a valuable intermediate in their total synthesis. The ability to selectively functionalize the bromine and carboxylic acid groups allows for the stepwise construction of complex molecular architectures.

For instance, related brominated and methoxylated benzoic acid derivatives are key intermediates in the synthesis of various natural products and pharmacologically active compounds. google.comgoogle.compatsnap.commdma.ch The synthesis of pinaverium (B1222119) bromide, a spasmolytic agent, involves an intermediate, 2-bromo-4,5-dimethoxybenzyl bromide, which is structurally related to derivatives of the title compound. patsnap.com This highlights the strategic importance of such brominated aromatics in the pathway to complex and medicinally relevant molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-4,5-dimethylbenzoic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves bromination of a pre-functionalized benzoic acid precursor. For example, halogenation of 4,5-dimethylbenzoic acid using brominating agents like (N-bromosuccinimide) or under acidic conditions. Demethylation steps (e.g., using ) may precede bromine introduction to optimize regioselectivity .

- Key Considerations : Reaction temperature and solvent polarity significantly affect bromine retention versus loss. For instance, higher temperatures (>80°C) in acetic acid may lead to debromination, while milder conditions preserve the bromo substituent .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- NMR : and NMR identify methyl ( ppm) and bromine-induced deshielding effects on aromatic protons.

- IR : Carboxylic acid O-H stretch () and C=O stretch () confirm the benzoic acid moiety.

- HPLC/MS : Reverse-phase HPLC with UV detection () and ESI-MS ([M-H] at ) verify purity and molecular weight .

Advanced Research Questions

Q. What role do the methyl and bromine substituents play in directing electrophilic aromatic substitution (EAS) reactions?

- Mechanistic Insights :

- The methyl groups act as electron-donating substituents, activating the ring and directing EAS to the para and ortho positions relative to themselves.

- The bromine atom is electron-withdrawing, deactivating the ring but stabilizing intermediates via resonance. This competition creates regioselectivity challenges, often requiring computational modeling (DFT) to predict dominant reaction pathways .

- Case Study : In nitration reactions, bromine directs incoming electrophiles to the meta position, while methyl groups favor ortho/para substitution. Product distribution can be analyzed via NMR integration .

Q. How does this compound perform as a ligand in transition-metal-catalyzed cross-coupling reactions?

- Experimental Design :

- The carboxylic acid group can coordinate to metals (e.g., Pd, Cu), enabling Suzuki-Miyaura couplings. However, steric hindrance from methyl groups may reduce catalytic efficiency.

- Optimization : Testing ligands like PPh or XPhos alongside the compound in model reactions (e.g., aryl bromide coupling with phenylboronic acid) to assess yield improvements. GC-MS monitors byproduct formation .

Q. What are the challenges in achieving regioselective functionalization of this compound for pharmaceutical intermediates?

- Synthetic Hurdles :

- Protection/Deprotection : Carboxylic acid protection (e.g., methyl ester formation) is often required before further functionalization to avoid side reactions.

- Competing Reactivity : Bromine may undergo undesired elimination under basic conditions. Mitigation involves using mild bases (e.g., KCO) and low temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.